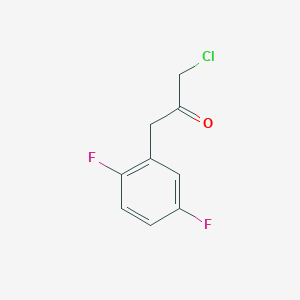![molecular formula C13H10F2OS B8075977 4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol](/img/structure/B8075977.png)
4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol is a useful research compound. Its molecular formula is C13H10F2OS and its molecular weight is 252.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol typically involves a series of chemical reactions that convert starting materials into the desired compound. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form a larger compound.
Oxidation-Reduction Reactions: Altering the oxidation state of the molecules involved.
Substitution Reactions: Replacing one functional group with another.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: Continuously feeding reactants into a reactor and continuously removing products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol may undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: The compound may react with reducing agents to form reduced products.
Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in chemical synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological effect.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds may include:
1,3-Dimethyl-2-imidazolidinone: A cyclic urea used as a high-boiling polar aprotic solvent.
Bifonazole: An imidazole antifungal drug used in the form of ointments.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer unique properties and applications compared to other similar compounds.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, mechanism of action, and comparison with similar compounds highlight its significance in scientific research and industrial processes.
Propriétés
IUPAC Name |
4-fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2OS/c14-10-5-6-13(17)12(7-10)16-8-9-3-1-2-4-11(9)15/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZHXUPGKCFGHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)F)S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)F)S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B8075906.png)


![Tert-butyl 4'-methylspiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B8075931.png)






![3-[(2-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075965.png)
![2-[(2-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075966.png)
![5-Chloro-2-[(2-fluorophenyl)methoxy]benzenethiol](/img/structure/B8075974.png)
![4-[(2-Fluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8075988.png)
